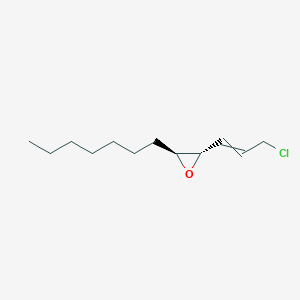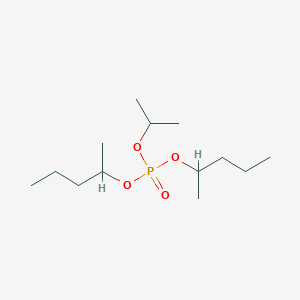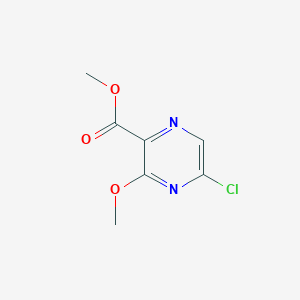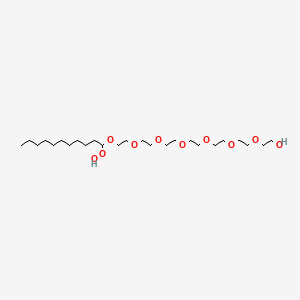
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropene and heptanal.
Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in 3-chloropropene. This can be achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Formation of the Oxirane Ring: The reaction proceeds with the formation of the oxirane ring, resulting in the desired epoxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-pentyloxirane
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-nonyloxirane
Uniqueness
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is unique due to its specific structural features, such as the heptyl group and the chloropropenyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
646534-09-0 |
|---|---|
Formule moléculaire |
C12H21ClO |
Poids moléculaire |
216.75 g/mol |
Nom IUPAC |
(2S,3S)-2-(3-chloroprop-1-enyl)-3-heptyloxirane |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-8-11-12(14-11)9-7-10-13/h7,9,11-12H,2-6,8,10H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
BQKSTRJSISPPEE-RYUDHWBXSA-N |
SMILES isomérique |
CCCCCCC[C@H]1[C@@H](O1)C=CCCl |
SMILES canonique |
CCCCCCCC1C(O1)C=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)



![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)

![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)

